(Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
(Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a chromene moiety, and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-methoxyphenyl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. The chromene moiety can be introduced via a condensation reaction involving salicylaldehyde and an appropriate ketone. Finally, the sulfonohydrazide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a scaffold for the development of bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicinal chemistry, (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, the oxadiazole ring may interact with metal ions, influencing enzyme activity, while the chromene moiety can participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the oxadiazole and chromene moieties.
4-Methoxyamphetamine: Contains the methoxyphenyl group but has a different core structure.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Features a methoxyphenyl group and a different aromatic system.
Uniqueness
(Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, chromene moiety, and sulfonohydrazide group allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-16-7-13-20(14-8-16)35(30,31)29-27-25-21(15-18-5-3-4-6-22(18)33-25)24-26-23(28-34-24)17-9-11-19(32-2)12-10-17/h3-15,29H,1-2H3/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNBTAUILAURU-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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